N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, while pyrazole derivatives are often used in pharmaceuticals due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazole moiety can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can also interact with biological targets, enhancing the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant.
Uniqueness
N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its combination of indole and pyrazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H12ClF3N4O |
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Molecular Weight |
356.73 g/mol |
IUPAC Name |
N-[(5-chloro-1H-indol-2-yl)methyl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H12ClF3N4O/c1-23-12(6-13(22-23)15(17,18)19)14(24)20-7-10-5-8-4-9(16)2-3-11(8)21-10/h2-6,21H,7H2,1H3,(H,20,24) |
InChI Key |
SLBKFXBZSNNLDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
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